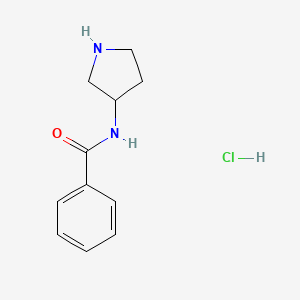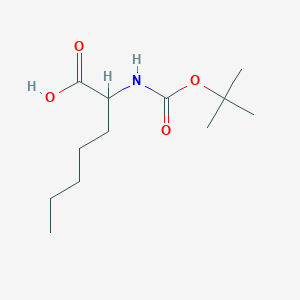
2,6-Diiodo-4-methylaniline
Descripción general
Descripción
2,6-Diiodo-4-methylaniline is a chemical compound with the molecular formula C7H7I2N . It has a molecular weight of 358.95 .
Synthesis Analysis
The synthesis of 2,6-Diiodo-4-methylaniline can be achieved from p-Toluidine . More detailed synthesis procedures can be found in relevant scientific literature .Molecular Structure Analysis
The molecular structure of 2,6-Diiodo-4-methylaniline consists of a benzene ring substituted with two iodine atoms, one methyl group, and one amine group . The exact positions of these substituents on the benzene ring give the compound its name .Physical And Chemical Properties Analysis
2,6-Diiodo-4-methylaniline has a melting point of 120 °C and a predicted boiling point of 333.9±42.0 °C . Its density is predicted to be 2.359±0.06 g/cm3 . The compound’s pKa is predicted to be 0.91±0.10 .Aplicaciones Científicas De Investigación
Synthesis and Optimization
Kou Xiao-yan (2011) investigated the synthesis of 2,6-diiodo-4-methylaniline, optimizing the reaction conditions to achieve a 75% yield. This synthesis route is noted for its simplicity and cost-effectiveness, making it widely applicable in the synthesis of iodo-substituent aniline complexes (Kou, 2011).
Spectroscopy and Molecular Analysis
Arjunan and Mohan (2009) performed Fourier transform infrared (FTIR) and FT-Raman spectral analysis on 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. This study involved a comprehensive vibrational assignment and analysis of the fundamental modes of these compounds, contributing to a better understanding of their molecular structure and behavior (Arjunan & Mohan, 2009).
Catalytic Applications
Saxena and Murugavel (2017) explored the use of bulky 2,6-dibenzhydryl-4-methylaniline in Schiff base complexes of Pd(II), Cu(II), and Co(II). These complexes demonstrated efficiency as catalysts in Suzuki coupling and alcohol oxidation reactions, highlighting the potential of 2,6-diiodo-4-methylaniline derivatives in catalysis (Saxena & Murugavel, 2017).
High-Temperature Polymerization Catalysts
Rhinehart, Mitchell, and Long (2014) investigated a catalyst derived from 2,6-bis(diphenylmethyl)-4-methylaniline for high-temperature ethylene polymerization. This catalyst showed robust performance at elevated temperatures, emphasizing the potential of 2,6-diiodo-4-methylaniline derivatives in industrial polymerization processes (Rhinehart, Mitchell, & Long, 2014).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 symbol, indicating that it may be harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and other exposed areas thoroughly after handling .
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-diiodo-4-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7I2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWPBSKHRXMEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7I2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diiodo-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(Cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3148374.png)
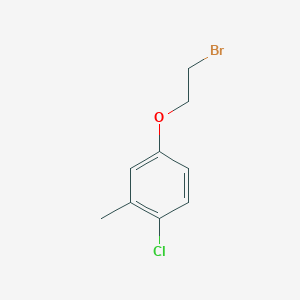
![Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate](/img/structure/B3148387.png)
![3-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3148393.png)
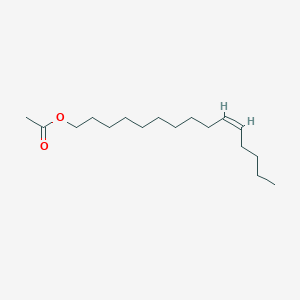


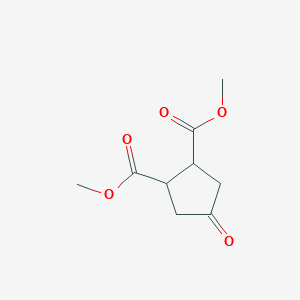
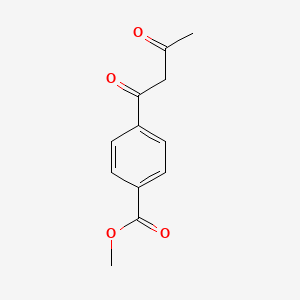


![N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B3148468.png)
